molecular formula C21H26FN5O2 B2562424 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872839-73-1

8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2562424
CAS No.: 872839-73-1
M. Wt: 399.47
InChI Key: NDIKWOZAAUHDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic purine-dione derivative of interest in medicinal chemistry and pharmacological research. The compound features a complex molecular structure with an imidazo[1,2-g]purine-2,4-dione core, which is a scaffold of significant interest in drug discovery due to its potential for diverse biological interactions . This specific analog is substituted with a 4-fluorophenyl group at the 8-position and a heptyl chain at the 3-position, modifications that are often explored to modulate the compound's lipophilicity, bioavailability, and binding affinity to biological targets. While the specific biological profile and mechanism of action for this precise molecule require further investigation, structurally related purine-dione compounds are frequently studied as inhibitors of various kinases and enzymes involved in signal transduction pathways . Its exact molecular formula is C21H26FN5O2 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKWOZAAUHDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine nucleus.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction where a fluorophenyl moiety is introduced to the imidazopurine core.

    Attachment of the heptyl chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a base.

    Methylation: The final step involves the methylation of the imidazopurine core to obtain the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group participates in aromatic nucleophilic substitution (SₙAr) under specific conditions. The electron-withdrawing fluorine atom activates the para position for substitution, though steric hindrance from the heptyl chain may limit reactivity.

Reaction Type Conditions Outcome Reference
SₙAr with aminesDMSO, 80°C, 12hReplacement of fluorine with amine groups
Halogen exchangeCuBr₂, DMF, 120°CFluorine replaced by bromine

Cycloaddition Reactions

The imidazo[1,2-g]purine core enables 1,3-dipolar cycloadditions , particularly with azides or nitrile oxides, forming triazole or isoxazole rings fused to the purine system.

Reagent Conditions Product Reference
Phenyl azideCu(I) catalyst, RT, 6hTriazole-fused derivative
Nitrile oxideToluene, reflux, 8hIsoxazole adduct at C6 position

Oxidation-Reduction Reactions

The heptyl chain undergoes oxidation to ketones or carboxylic acids, while the purine core shows redox activity at nitrogen centers.

Reaction Reagents Outcome Reference
Heptyl chain oxidationKMnO₄, acidic conditionsTerminal -CH₃ → -COOH
Purine core reductionNaBH₄, ethanolSaturation of N=C bonds

Ester Hydrolysis and Functionalization

The 2,4-dione moiety undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, enabling further functionalization.

Condition Reagent Product Reference
Alkaline hydrolysisNaOH (1M), 60°C, 4h2,4-Dicarboxylic acid derivative
EsterificationAcCl, pyridineAcetylated dione

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura and Heck reactions modify the fluorophenyl or purine rings, enhancing pharmacophoric diversity.

Reaction Catalyst Outcome Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl systems at fluorophenyl position
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenylation at C7 of purine

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C, releasing CO₂ from the dione moiety.

  • pH sensitivity : Stable in pH 5–8; hydrolyzes rapidly under strongly acidic/basic conditions .

  • Photoreactivity : Fluorophenyl group undergoes limited photo-Fries rearrangement under UV light .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-g]purines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Kinase Inhibition : Studies have shown that compounds similar to this imidazo[1,2-g]purine can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cancer cell growth and increased apoptosis in tumor cells .

Antiviral Properties
The antiviral potential of imidazo[1,2-g]purines has also been explored. The compound's structure allows it to mimic nucleotides and interfere with viral replication processes. For example:

  • Inhibition of Viral Replication : Research suggests that the compound can inhibit the replication of viruses such as HIV and Hepatitis C by targeting viral polymerases .

Biochemical Applications

Enzyme Modulation
The compound has been investigated for its effects on various enzymes:

  • Phosphodiesterase Inhibition : It may act as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cAMP levels and promoting bronchodilation.

Material Science Applications

Nanotechnology
Recent studies have explored the use of imidazo[1,2-g]purines in nanotechnology:

  • Nanocarriers for Drug Delivery : The compound can be utilized as a building block for creating nanocarriers that enhance the delivery of therapeutic agents to targeted sites within the body. Its unique chemical properties allow for functionalization that improves solubility and stability of drug formulations.

Case Study 1: Anticancer Activity

A study conducted on a series of imidazo[1,2-g]purine derivatives demonstrated that modifications at the 4-position significantly enhanced their anticancer activity against various cancer cell lines. The specific derivative containing the 4-fluorophenyl group showed promising results in inhibiting tumor growth in xenograft models .

Case Study 2: Antiviral Efficacy

In vitro studies on the antiviral activity against Hepatitis C virus revealed that this compound effectively reduced viral load by interfering with RNA polymerase activity. The results indicated a dose-dependent response where higher concentrations led to significant reductions in viral replication.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Pharmacological Activity Selectivity (Ki or IC50)
Target Compound Imidazo[1,2-g]purine-2,4-dione 8-(4-Fluorophenyl), 3-heptyl, 1-methyl ~481.5 (calc.) Not explicitly reported (structural analogs target adenosine/serotonin receptors) N/A
8-(4-Fluorophenyl)-3-(2-methoxyethyl)... [] Imidazo[2,1-f]purine-2,4-dione 8-(4-Fluorophenyl), 3-(2-methoxyethyl), 1-methyl, 7-phenyl 433.443 Likely adenosine receptor modulation N/A
1-Benzyl-7-methyl-3-propyl-... (Compound 73) [] Imidazo[2,1-f]purine-2,4-dione 1-Benzyl, 3-propyl, 7-methyl ~413.4 (calc.) A3 adenosine receptor antagonist Ki(hA3) = 0.8 nM; >3,000-fold selectivity vs. A1/A2A/A2B
8-(3-Chlorophenyl)-7-(4-fluorophenyl)... [] Imidazo[2,1-f]purine-2,4-dione 8-(3-Chlorophenyl), 7-(4-fluorophenyl), 1,3-dimethyl 423.83 Undisclosed (structural analog for receptor studies) N/A
BF00178 [] Imidazo[1,2-g]purine-2,4-dione 8-(3-Methoxyphenyl), 3-benzyl, 1-methyl 403.43 Unreported (likely CNS-targeting) N/A

Key Observations:

Substituent Effects on Receptor Binding :

  • Alkyl Chain Length : The target compound’s 3-heptyl group confers higher lipophilicity (logP ~4.2 estimated) compared to shorter chains (e.g., propyl in compound 73). This may enhance tissue penetration but reduce solubility .
  • Aryl Group Topology : 4-Fluorophenyl (target) vs. 3-chlorophenyl () alters electronic and steric profiles, affecting receptor affinity. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s bulk may hinder binding .

Pharmacological Selectivity: Compound 73 () demonstrates subnanomolar A3 adenosine receptor affinity (Ki = 0.8 nM) with >3,000-fold selectivity over A1/A2A receptors. This highlights the importance of 1-benzyl and 3-propyl groups for A3 specificity . By contrast, notes imidazo-purine-diones with piperazinylpropyl chains (e.g., 6a–i) exhibit serotonin receptor (5-HT1A) modulation, reducing immobility time in forced swim tests (FST) .

Physicochemical Properties: logP and Solubility: The target compound’s heptyl chain likely increases logP (estimated ~4.2) compared to methoxyethyl (logP ~2.5 for ) or propyl (logP ~3.0 for compound 73). This trade-off impacts bioavailability .

Research Findings and Implications

  • Adenosine Receptor Antagonists: Compound 73’s subnanomolar A3 affinity suggests that imidazo-purine-diones are viable scaffolds for neurodegenerative or cancer therapies. The target compound’s heptyl chain may enhance blood-brain barrier penetration but requires functional validation .
  • Serotonin Receptor Modulators: demonstrates that N-8-arylpiperazinylpropyl derivatives (e.g., 6a–i) reduce immobility in FST, comparable to imipramine. The target compound’s lack of a piperazine moiety may shift its activity toward adenosine receptors .
  • Synthetic Feasibility : Long alkyl chains (e.g., heptyl) introduce synthetic challenges, such as purification difficulties and low yields, as seen in (29% yield for a related compound) .

Biological Activity

The compound 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazopurine family and has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H20FN5O2
  • Molecular Weight : 353.38 g/mol
  • IUPAC Name : 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Structural Features

The compound features a fluorophenyl group which may influence its interaction with biological targets. The heptyl chain contributes to its lipophilicity and potential membrane permeability.

Target Interactions

Research suggests that the compound interacts with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies indicate that it may inhibit poly(ADP-ribose) polymerase (PARP) activity which is crucial in DNA repair mechanisms. This inhibition could lead to increased sensitivity of cancer cells to DNA-damaging agents .

Cellular Effects

The biological activity of the compound is linked to several cellular effects:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an EC50 of 0.3 nM against BRCA1 mutant breast cancer cells .
  • Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects through the modulation of nitric oxide production in macrophages .

Pharmacological Profile

Activity TypeObserved EffectReference
AntitumorEC50 = 0.3 nM against BRCA1 mutant cells
Enzyme InhibitionPARP inhibition with Ki = 1.2 nM
Anti-inflammatoryInhibition of LPS-induced NO production

Case Studies

  • Breast Cancer Xenograft Model : In a study involving MX-1 breast cancer xenografts in mice, the compound was administered orally and demonstrated remarkable antitumor efficacy when used alone or in combination with chemotherapy agents like temozolomide .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's binding affinity for PARP enzymes could be attributed to its unique structural features that facilitate specific interactions at the active site .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. Fluorine-specific 19^{19}F NMR resolves fluorophenyl group orientation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed vs. calculated m/z for C₂₁H₂₅F₄N₅O₂) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides bond-length data and 3D conformation. Comparable imidazo-pyridine analogs show planar heterocyclic cores with fluorophenyl groups orthogonal to the main ring .

Basic: How do structural modifications (e.g., fluorophenyl position, heptyl chain length) influence bioactivity?

Q. Methodological Answer :

  • Fluorophenyl Group : The electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Substitution at the 4-position optimizes steric compatibility in related purine derivatives .
  • Heptyl Chain : Longer alkyl chains (e.g., heptyl vs. methyl) increase lipophilicity, improving membrane permeability. However, excessive chain length may reduce solubility—balance via logP calculations (e.g., using MarvinSketch) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). Statistical analysis identifies optimal conditions .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal product formation .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ MP for metal removal) or adjust stoichiometry to limit side reactions .

Advanced: How should researchers address contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., solvent DMSO % affecting cell viability) .
  • Target Engagement Studies : Confirm compound-target interaction via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to rule off-target effects .

Advanced: What computational methods predict the compound’s reactivity and regioselectivity in derivatization?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazo-purine core. For example, C-7 is often more reactive than C-2 in analogous systems .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. acetonitrile) to predict regioselectivity .
  • Machine Learning (ML) : Train models on existing imidazo-purine reaction datasets to forecast optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .

Advanced: How can selectivity for specific enzyme isoforms be engineered into this compound?

Q. Methodological Answer :

  • Structural Bioinformatics : Align target enzyme isoforms (e.g., kinase X vs. Y) using Clustal Omega. Identify divergent active-site residues for selective inhibitor design .
  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries against isoform-specific pockets. Attach fragments to the heptyl chain via click chemistry .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade specific isoforms selectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.